N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
CAS No.: 878061-10-0
Cat. No.: VC4820163
Molecular Formula: C25H24N2O3S
Molecular Weight: 432.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878061-10-0 |
|---|---|
| Molecular Formula | C25H24N2O3S |
| Molecular Weight | 432.54 |
| IUPAC Name | 2-(3-benzylsulfonylindol-1-yl)-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H24N2O3S/c1-2-19-12-14-21(15-13-19)26-25(28)17-27-16-24(22-10-6-7-11-23(22)27)31(29,30)18-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,26,28) |
| Standard InChI Key | WCBMGNDAVXILMP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Introduction
Structural Overview
The compound consists of the following key structural components:
-
Indole Core: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
-
Phenylmethanesulfonyl Group: A sulfonamide derivative attached to the indole nitrogen.
-
Acetamide Functional Group: A two-carbon chain terminating in an amide group bonded to a 4-ethylphenyl substituent.
Molecular Formula:
C24H24N2O3S
Key Features:
-
The indole system provides aromaticity and potential biological activity.
-
The sulfonamide group contributes to chemical stability and solubility.
-
The acetamide linkage allows for further functionalization.
Synthesis
The synthesis of similar compounds typically involves:
-
Preparation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen atom is achieved using sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride).
-
Formation of the Acetamide Linkage: Reaction of the sulfonated indole with an appropriate bromoacetamide derivative or via condensation with 4-ethylphenylaniline in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
-
Purification: Recrystallization or chromatography to isolate the pure compound.
Applications
Compounds containing indole and sulfonamide groups are widely studied for their biological activities:
-
Pharmacological Potential:
-
Indole derivatives are known for anti-inflammatory, anticancer, and antimicrobial properties.
-
Sulfonamides often exhibit enzyme inhibition activity (e.g., carbonic anhydrase inhibitors).
-
Acetamides can enhance binding affinity to biological targets.
While specific data on this compound is unavailable, it may be explored as a scaffold for drug development.
-
-
Material Science:
-
The compound's aromaticity and functional groups make it suitable for applications in organic electronics or as ligands in coordination chemistry.
-
-
Biological Studies:
-
Similar compounds have been evaluated for protein-ligand binding using molecular docking techniques to predict activity against enzymes like 5-lipoxygenase or kinases.
-
Table: Comparison with Related Compounds
| Compound | Activity Studied | Reference |
|---|---|---|
| (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | Antimicrobial and anticancer | |
| N-(4-methoxyphenyl)-acetamide | Anti-inflammatory potential |
Future Directions
To fully understand the potential of N-(4-ethylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide:
-
Conduct in vitro assays to evaluate its pharmacological properties.
-
Perform molecular docking studies to identify potential biological targets.
-
Investigate its physicochemical stability under various conditions.
This compound represents a promising candidate for further exploration in medicinal chemistry and material science due to its multifunctional structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume